![molecular formula C13H13F2N3O3S B2978551 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105200-24-5](/img/structure/B2978551.png)
2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, also known as compound 1, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions
Norman (2014) discusses the use of closely related broad-spectrum phosphatidylinositol 3-kinase inhibitors, including structures akin to 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, for treating idiopathic pulmonary fibrosis and cough. The study presents in vitro data supporting these utilities and notes that one such compound has progressed to Phase I clinical trials, highlighting its potential in addressing pulmonary diseases (Norman, 2014).
Anticancer Activity
Rathish et al. (2012) synthesized novel pyridazinone derivatives bearing the benzenesulfonamide moiety and evaluated their anticancer activity against various human cancer cell lines. This research indicates the compound's potential in developing new anticancer agents, with specific derivatives demonstrating significant activity against leukemia and non-small cell lung cancer (Rathish et al., 2012).
Enzyme Inhibition for Neurodegenerative Diseases
Kausar et al. (2019) explored the synthesis of novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, demonstrating enzyme inhibition potential against AChE and BChE enzymes, relevant in the treatment of neurodegenerative diseases. This study underscores the compound's role in developing therapies for conditions such as Alzheimer's disease (Kausar et al., 2019).
Carbonic Anhydrase Inhibitors
Multiple studies have investigated sulfonamide derivatives for their inhibitory effects on carbonic anhydrase enzymes, with implications for treating glaucoma, edema, and certain neurological disorders. Gul et al. (2016) synthesized derivatives showing potent inhibition against human cytosolic isoforms, highlighting their potential in medical applications (Gul et al., 2016).
Anti-Inflammatory and Analgesic Properties
Pal et al. (2003) synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, evaluating their cyclooxygenase inhibitory activities. This research identified compounds with significant anti-inflammatory and analgesic properties, pointing towards their development as COX-2 inhibitors for rheumatoid arthritis and acute pain treatment (Pal et al., 2003).
Propiedades
IUPAC Name |
2,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-10-4-5-12(11(15)9-10)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSRMLOTSXIGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.